molecular formula C9H6BrClO3 B13578359 3-(3-Bromo-5-chlorophenyl)-2-oxopropanoic acid

3-(3-Bromo-5-chlorophenyl)-2-oxopropanoic acid

Cat. No.: B13578359
M. Wt: 277.50 g/mol
InChI Key: HRHYNIBZZNJHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-5-chlorophenyl)-2-oxopropanoic acid: (3-Bromo-5-chlorophenyl)boronic acid , is a chemical compound with the following properties:

    Chemical Formula: CHBBrClO

    Molecular Weight: 235.27 g/mol

    CAS Number: 1186403-17-7

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves boronic acid chemistry. One common synthetic route is the reaction between 3-bromo-5-chlorophenylboronic acid and an appropriate reagent (such as an acid chloride or anhydride) to form the corresponding acyl boronate. The reaction typically occurs under inert atmosphere conditions.

Industrial Production:: While specific industrial production methods are not widely documented, researchers and manufacturers likely employ similar synthetic routes on a larger scale.

Chemical Reactions Analysis

Reactivity::

    Benzylic Position Reactivity: Due to the presence of the benzylic bromine and chlorine atoms, this compound can undergo various reactions at the benzylic position.

    Boronic Acid Reactions: As a boronic acid, it can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions::

    Suzuki-Miyaura Coupling: Palladium catalyst, base, and an aryl or vinyl halide.

    Benzylic Halide Reactions: Various nucleophiles (e.g., Grignard reagents, amines) under appropriate conditions.

Scientific Research Applications

This compound finds applications in:

    Organic Synthesis: As a versatile building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It may serve as a precursor for drug development.

    Materials Science: For functional materials and ligand design.

Mechanism of Action

The specific mechanism of action for this compound depends on its application. For example, if used in drug development, it would interact with specific molecular targets or pathways relevant to the therapeutic purpose.

Comparison with Similar Compounds

While I don’t have information on direct analogs, it’s essential to compare this compound with related boronic acids and benzylic halides to highlight its uniqueness.

Remember that further research and experimental data are necessary to fully understand the compound’s properties and applications

Properties

Molecular Formula

C9H6BrClO3

Molecular Weight

277.50 g/mol

IUPAC Name

3-(3-bromo-5-chlorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrClO3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14)

InChI Key

HRHYNIBZZNJHEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.